Subject: 3-Hydroxy-4,5-dimethoxybenzoic Acid: Natural Sources, Isolation, and Characterization
Subject: 3-Hydroxy-4,5-dimethoxybenzoic Acid: Natural Sources, Isolation, and Characterization
An In-Depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of 3-Hydroxy-4,5-dimethoxybenzoic acid, a significant naturally occurring phenolic compound. The document details its primary natural sources, outlines validated, step-by-step methodologies for its extraction, isolation, and purification, and describes the analytical techniques required for its structural elucidation and validation. This guide is intended for researchers, natural product chemists, and drug development professionals seeking to isolate and study this compound for its potential biological activities.
Introduction and Chemical Profile
3-Hydroxy-4,5-dimethoxybenzoic acid is a methoxylated derivative of gallic acid, belonging to the hydroxybenzoic acid class of phenolic compounds. These compounds are secondary metabolites in plants, where they play crucial roles in defense mechanisms and structural integrity. In research, compounds like 3-Hydroxy-4,5-dimethoxybenzoic acid are of significant interest due to their potential antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] Structurally, it is an isomer of the more commonly known syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), and its unique substitution pattern influences its chemical properties and biological efficacy.[3][4]
Understanding the precise isolation and characterization of this molecule is the critical first step in unlocking its therapeutic or industrial potential. This guide provides the foundational knowledge and practical protocols to achieve this.
Table 1: Chemical Identity of 3-Hydroxy-4,5-dimethoxybenzoic acid
| Property | Value |
|---|---|
| CAS Number | 1916-08-1[5] |
| Molecular Formula | C₉H₁₀O₅[5] |
| Molecular Weight | 198.17 g/mol [5][6] |
| Synonyms | 3,4-Dimethoxy-5-hydroxybenzoic acid, 5-Hydroxyveratric acid[5][6][7] |
| Chemical Class | Hydroxybenzoic Acid, Phenolic Compound |
Natural Sources and Occurrence
While many phenolic acids are widespread, 3-Hydroxy-4,5-dimethoxybenzoic acid is less commonly reported than its isomers. Its presence is often tied to plants rich in related gallic acid and syringic acid derivatives.
The most notable documented sources include:
-
Açaí Palm (Euterpe oleracea): The fruit, a well-known source of antioxidants, contains a complex mixture of phenolic compounds. While specific isomers are not always differentiated in general analyses, studies on the phytochemical-enriched oil from Açaí have identified syringic acid, a close structural relative, in significant quantities.[8] The metabolic pathways present in Euterpe oleracea make it a primary candidate for sourcing 3-Hydroxy-4,5-dimethoxybenzoic acid.[9][10] The roots and leaflets, often considered by-products, are also rich in complex polyphenols.[11][12]
-
Other Potential Sources: Syringic acid, its isomer, is found in a wide variety of plants, including grapes, olives, dates, and the common lilac (Syringa vulgaris).[3][13] These plants, and others that metabolize gallic acid, represent potential, albeit unconfirmed, sources that could be investigated for the presence of 3-Hydroxy-4,5-dimethoxybenzoic acid.
Isolation and Purification Workflow
The isolation of a specific phenolic acid from a complex plant matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The goal is to systematically remove unwanted compounds (e.g., fats, chlorophylls, sugars, other polyphenols) to yield the target molecule in high purity.
Step 1: Sample Preparation and Extraction
The causality behind this initial step is to maximize the surface area of the plant material and use an appropriate solvent to efficiently draw out the phenolic compounds.
Protocol:
-
Preparation: Obtain fresh or frozen plant material (e.g., Açaí pulp, leaves). Lyophilize (freeze-dry) the material to remove water without thermal degradation. Grind the dried material into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.
-
Extraction: Macerate the dried powder in a solvent. A mixture of acetone and water (e.g., 70:30 v/v) is highly effective for extracting a broad range of phenolics.[12]
-
Rationale: The water component helps extract more polar phenolics, while the acetone efficiently dissolves less polar compounds and disrupts plant cell walls. Methanol or ethanol can also be used.
-
-
Procedure:
-
Combine the plant powder with the solvent in a flask (e.g., 1:10 w/v ratio).
-
Stir or sonicate at room temperature for 2-4 hours. Sonication accelerates the process by using cavitation to break cell walls.
-
Separate the extract from the solid residue by vacuum filtration.
-
Repeat the extraction process on the residue 2-3 times to ensure complete recovery.
-
-
Concentration: Combine the filtrates and remove the organic solvent using a rotary evaporator under reduced pressure at a low temperature (<40°C) to prevent thermal degradation. The remaining aqueous solution can be used for the next step or lyophilized to yield a crude powder extract.
Step 2: Purification by Column Chromatography
This stage aims to separate the complex crude extract into simpler fractions based on polarity. Polyamide and silica gel are common stationary phases for phenolic acid separation.[14]
Protocol:
-
Stationary Phase Selection:
-
Silica Gel: Separates compounds primarily based on polarity through adsorption. Acidic compounds like phenolic acids can sometimes exhibit "tailing" (streaking) on silica. This can be mitigated by adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase.[14]
-
Polyamide: Excellent for phenolic compounds due to its ability to form hydrogen bonds with the hydroxyl groups of the analytes.
-
-
Mobile Phase (Eluent) Selection: A gradient of solvents is used, starting with a non-polar solvent and gradually increasing the polarity to elute compounds of increasing polarity.
-
Example System (Silica Gel): Start with a mixture of Toluene:Ethyl Acetate and gradually increase the polarity by adding Formic Acid. A tested system for phenolics is Toluene:Ethyl Acetate:Formic Acid (e.g., starting at 7:5:1 v/v/v).[14]
-
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the initial non-polar solvent.
-
Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, extract-coated silica onto the top of the packed column.
-
Begin elution with the starting solvent mixture, collecting fractions (e.g., 10-20 mL each).
-
Gradually increase the solvent polarity according to your gradient plan.
-
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound (by comparing with a standard, if available) and to pool fractions with similar profiles.
Step 3: High-Performance Liquid Chromatography (HPLC) Purification
For achieving high purity (>95%), preparative or semi-preparative HPLC is the method of choice. It offers superior resolution compared to low-pressure column chromatography.[15][16][17]
Protocol:
-
System: A reversed-phase HPLC system is typically used for phenolic acids.
-
Stationary Phase: C18 column (e.g., 10 µm particle size for preparative scale).
-
Mobile Phase: A gradient of purified water (Solvent A) and acetonitrile or methanol (Solvent B). Both solvents are typically acidified with 0.1% formic acid or trifluoroacetic acid.
-
Rationale for Acid: The acid suppresses the ionization of the carboxylic acid group on the analyte, leading to sharper peaks and more reproducible retention times.
-
-
Procedure:
-
Dissolve the pooled and concentrated fractions from the previous step in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Develop a gradient method, for example: starting with 95% A / 5% B, ramping to 50% A / 50% B over 30 minutes. The exact gradient must be optimized based on analytical-scale runs.
-
Monitor the elution using a UV detector, typically at wavelengths around 280 nm where phenolic compounds absorb.
-
Collect the peak corresponding to the retention time of 3-Hydroxy-4,5-dimethoxybenzoic acid.
-
-
Final Step: Evaporate the solvent from the collected HPLC fraction to yield the purified compound. Further purification can be achieved by crystallization from an appropriate solvent system (e.g., water-ethanol).
Structural Characterization and Validation
Once isolated, the compound's identity and purity must be unequivocally confirmed using a combination of spectroscopic methods.[18]
Table 2: Spectroscopic Data for the Characterization of 3-Hydroxy-4,5-dimethoxybenzoic acid
| Technique | Observed Data and Interpretation |
|---|---|
| ¹H NMR | Expect signals for: two aromatic protons (singlets or doublets in the ~7.0-7.5 ppm region), two methoxy group singlets (~3.9 ppm), and a hydroxyl proton (variable, may be broad).[19][20] |
| ¹³C NMR | Expect signals for: the carboxylic carbon (~167 ppm), aromatic carbons (including quaternary carbons attached to oxygen), and two methoxy carbons (~56 ppm).[21] |
| Mass Spectrometry (MS) | Electron Ionization (EI-MS) will show a molecular ion peak (M⁺) at m/z 198, corresponding to the molecular weight. Key fragmentation patterns can also help confirm the structure.[22] |
| Infrared (IR) Spectroscopy | Expect characteristic absorption bands for: O-H stretching (broad, ~3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (~1680-1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).[6] |
Conclusion
This guide provides a robust framework for the successful isolation and identification of 3-Hydroxy-4,5-dimethoxybenzoic acid from natural sources. The described workflow, from sample preparation and multi-stage chromatographic separation to final spectroscopic validation, is based on established principles in natural product chemistry. The causality behind each methodological choice has been explained to empower researchers to adapt and optimize these protocols for their specific applications. By following this technical guide, scientists can confidently obtain this valuable phenolic compound for further investigation into its biological and pharmacological properties.
References
- Brunschwig, C., Leba, L.-J., Saout, M., Martial, K., Bereau, D., & Hostettmann, K. (2016). Chemical Composition and Antioxidant Activity of Euterpe oleracea Roots and Leaflets. International Journal of Molecular Sciences, 18(1), 61.
- MDPI. (n.d.). Chemical Composition and Antioxidant Activity of Euterpe oleracea Roots and Leaflets.
- National Center for Biotechnology Information. (2016). Chemical Composition and Antioxidant Activity of Euterpe oleracea Roots and Leaflets.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Chemical composition of Euterpe oleracea.
- American Chemical Society. (2021). Syringic acid.
- ACS Publications. (n.d.). Chemical Composition, Antioxidant Properties, and Thermal Stability of a Phytochemical Enriched Oil from Açai (Euterpe oleracea Mart.). Journal of Agricultural and Food Chemistry.
- National Center for Biotechnology Information. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
- Cayman Chemical. (n.d.). Syringic Acid.
- PubMed. (n.d.).
- MDPI. (n.d.).
- The Good Scents Company. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.
- ResearchGate. (2013).
- Santa Cruz Biotechnology. (n.d.). 3-Hydroxy-4,5-dimethoxybenzoic acid.
- ChemicalBook. (n.d.). 3-Hydroxy-4,5-dimethoxybenzoic acid(1916-08-1) 1H NMR spectrum.
- NIST WebBook. (n.d.).
- NIST WebBook. (n.d.). 3-Hydroxy-4,5-dimethoxybenzoic acid - IR Spectrum.
- ResearchGate. (n.d.). Methyl Syringate: A Chemical Marker of Asphodel (Asphodelus microcarpus Salzm. et Viv.) Monofloral Honey.
- MDPI. (n.d.). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro.
- FooDB. (2011). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- CymitQuimica. (n.d.). 3-Hydroxy-4,5-Dimethoxybenzoic Acid.
- ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid.
- SpectraBase. (n.d.). 3-Hydroxy-4,5-dimethoxybenzoic acid - Optional[13C NMR] - Chemical Shifts.
- MDPI. (n.d.). Isolation and activity of 3,5-dihydroxy-4-methoxybenzoic acid.
- National Center for Biotechnology Information. (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
- Cheméo. (n.d.). Chemical Properties of 3-Hydroxy-4,5-dimethoxybenzoic acid (CAS 1916-08-1).
- BenchChem. (n.d.).
- MedChemExpress. (n.d.). 3,4,5-Trimethoxybenzoic acid (Eudesmic acid).
- Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. 3-Hydroxy-4,5-dimethoxybenzoic acid [webbook.nist.gov]
- 7. 3-Hydroxy-4,5-Dimethoxybenzoic Acid | CymitQuimica [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sci-hub.box [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Composition and Antioxidant Activity of Euterpe oleracea Roots and Leaflets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syringic acid, a promising natural compound for the prevention and management of metabolic syndrome: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. phcogj.com [phcogj.com]
- 19. 3-Hydroxy-4,5-dimethoxybenzoic acid(1916-08-1) 1H NMR spectrum [chemicalbook.com]
- 20. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 21. spectrabase.com [spectrabase.com]
- 22. 3-Hydroxy-4,5-dimethoxybenzoic acid [webbook.nist.gov]
